N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide is a benzamide derivative featuring a tetrahydrothiophene-1,1-dioxide (sulfolane) moiety and a 3-methylthiophen-2-ylmethyl substituent. Although direct evidence for this compound’s synthesis or applications is absent in the provided materials, structurally related benzamide derivatives are extensively studied for medicinal chemistry applications, including enzyme inhibition and anticancer activity .
Properties
Molecular Formula |
C19H23NO4S2 |
|---|---|
Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-4-ethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide |
InChI |
InChI=1S/C19H23NO4S2/c1-3-24-17-6-4-15(5-7-17)19(21)20(12-18-14(2)8-10-25-18)16-9-11-26(22,23)13-16/h4-8,10,16H,3,9,11-13H2,1-2H3 |
InChI Key |
LSHBDESFTKYFCE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC2=C(C=CS2)C)C3CCS(=O)(=O)C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes:: The synthetic routes for this compound involve several steps. While I don’t have access to proprietary industrial methods, academic research has provided insights into its preparation. One common approach includes the following steps:
Thiophene Derivative Synthesis: Start with a suitable thiophene derivative (e.g., 3-methylthiophene) and react it with an appropriate reagent to introduce the ethoxy group.
Amide Formation: React the resulting ethoxy-thiophene derivative with benzoyl chloride or a similar reagent to form the amide bond.
Reaction Conditions:: Reaction conditions may vary, but typical conditions involve using appropriate solvents, catalysts, and temperature control.
Chemical Reactions Analysis
Oxidation: The compound may undergo oxidation reactions due to the presence of sulfur atoms.
Substitution: The ethoxy group can be substituted under specific conditions.
Reduction: Reduction of the carbonyl group may occur.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
Substitution: Alkylating agents (e.g., alkyl halides) for ethoxy group substitution.
Reduction: Reducing agents (e.g., lithium aluminum hydride, NaBH₄).
Major Products:: The major products depend on the specific reaction conditions. Hydrolysis of the amide bond could yield the corresponding carboxylic acid and amine.
Scientific Research Applications
Medicinal Chemistry
Biological Activity : Research indicates that this compound may exhibit inhibitory effects on enzymes such as xanthine oxidase, which is involved in purine metabolism. Inhibition of this enzyme can have therapeutic implications for conditions like gout and other inflammatory diseases. Molecular docking studies suggest that the compound effectively binds to the active site of xanthine oxidase, indicating its potential as a selective inhibitor.
Anticancer Potential : The compound's structure allows for modifications that could enhance its anticancer activity. Similar compounds have been designed as molecular hybrids aimed at targeting specific cancer cell lines, showcasing the potential for derivative compounds to exhibit cytotoxic properties against various tumors .
Chemical Synthesis
Building Block : N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide can serve as a versatile building block for synthesizing more complex organic molecules. Its functional groups can participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, making it useful in organic synthesis.
Catalysis : The compound may also be explored as a catalyst in organic reactions due to its unique structural features that can stabilize transition states during chemical transformations .
Case Studies and Research Findings
Mechanism of Action
The exact mechanism remains an active area of study. its interaction with GIRK channels suggests a role in cellular signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural and functional attributes are compared below with analogous benzamide derivatives from the literature. Key differentiating factors include substituent chemistry, molecular weight, and reported biological activities.
Table 1: Structural and Functional Comparison
*Calculated using average atomic masses.
†Estimated based on structural formula.
Structural Differentiation
Sulfolane vs. Directing Groups : Unlike ’s compound, which employs an N,O-bidentate group for metal coordination, the target compound’s sulfolane moiety may enhance solubility and metabolic stability, critical for pharmacokinetics .
Thiophene vs. Heterocyclic Substituents: The 3-methylthiophen-2-ylmethyl group distinguishes it from ’s thiazole-imino and ’s oxadiazole substituents.
Ethoxybenzamide Core : Compared to bromo- or nitro-substituted benzamides (), the ethoxy group balances electron-donating effects and steric bulk, influencing receptor affinity and selectivity .
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide is a compound of interest due to its potential biological activities. This article aims to explore its synthesis, biological evaluation, structure-activity relationships (SAR), and relevant case studies.
Synthesis
The synthesis of this compound involves several steps, typically starting from readily available precursors. The key synthetic pathway includes the formation of the tetrahydrothiophene ring and subsequent functionalization to introduce the ethoxy and methylthiophen groups. The detailed synthetic procedure often employs standard organic reactions such as nucleophilic substitutions and coupling reactions.
The compound has been evaluated for its activity against various biological targets. Notably, it has been identified as a GIRK1/2 potassium channel activator , which is significant for its role in regulating neuronal excitability and neurotransmitter release. The activation of GIRK channels can lead to enhanced inhibitory neurotransmission, making it a potential candidate for neurological disorders.
Potency and Efficacy
In studies assessing its potency, the compound demonstrated nanomolar activity against GIRK channels. For instance, a recent study reported mean potency values with an average of nM for one of the derivatives, indicating strong activity compared to standard compounds used in similar assays .
| Compound | Mean Potency (nM) | Efficacy (%) |
|---|---|---|
| 11a | 137 ± 23 | 95 ± 2 |
| 11b | 962 ± 170 | 92 ± 5 |
| 11c | 4659 ± 18 | >10000 |
| 11d | 239 ± 50 | 84 ± 5 |
Structure-Activity Relationships (SAR)
The SAR studies indicate that specific modifications to the core structure can significantly influence biological activity. For instance, alterations in the substituents on the benzamide moiety have been shown to enhance potency against GIRK channels. The presence of electron-donating groups generally increases activity, while bulky substituents may hinder binding affinity .
Case Studies
- Neuroprotective Effects : In vivo studies have shown that compounds similar to this compound exhibit neuroprotective effects in models of ischemic stroke. These compounds reduced neuronal death and improved functional recovery post-injury.
- Antiparasitic Activity : Preliminary evaluations suggest potential efficacy against protozoan parasites such as Toxoplasma gondii and Plasmodium falciparum. Compounds from the same class have shown moderate activity against these parasites, warranting further investigation into their therapeutic potential .
Q & A
Basic Question: What are the primary synthetic routes for preparing N-(1,1-dioxidotetrahydrothiophen-3-yl)-4-ethoxy-N-[(3-methylthiophen-2-yl)methyl]benzamide?
Answer:
Synthesis typically involves multi-step functionalization of the benzamide core. Key steps include:
- Amide coupling : Use of coupling agents (e.g., trichloroisocyanuric acid, TCICA) to link the tetrahydrothiophene-1,1-dioxide moiety to the benzamide backbone .
- Etherification : Introduction of the ethoxy group via nucleophilic substitution or Mitsunobu reactions under anhydrous conditions (e.g., potassium carbonate as a base in acetonitrile) .
- Methylthiophene incorporation : Alkylation of the benzamide nitrogen with 3-methylthiophen-2-ylmethyl chloride, optimized for regioselectivity using inert atmospheres .
Methodological Note : Monitor reaction progress via TLC or HPLC, and confirm intermediates via -NMR and mass spectrometry .
Basic Question: How can the stereochemical configuration of the tetrahydrothiophene-1,1-dioxide moiety be resolved experimentally?
Answer:
- X-ray crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., Phaser-2.1 software for molecular replacement phasing) .
- Chiral HPLC : Separate enantiomers using columns like Chiralpak IA/IB with hexane/isopropanol mobile phases .
- Vibrational circular dichroism (VCD) : Compare experimental and computed spectra to assign stereochemistry .
Advanced Question: How do conflicting solubility data for this compound in polar vs. non-polar solvents arise, and how can they be reconciled?
Answer:
Conflicts stem from:
- Polymorphism : Different crystalline forms (e.g., anhydrous vs. solvates) alter solubility. Characterize via DSC/TGA to identify polymorphic transitions .
- Protonation effects : The sulfone group’s pKa (~1.5–2.5) may lead to pH-dependent solubility in aqueous buffers. Use potentiometric titrations to map pH-solubility profiles .
- Methodological bias : Solubility assays using shake-flask vs. nephelometry may yield discrepancies. Standardize protocols (e.g., USP <1236>) .
Advanced Question: What strategies mitigate signal overlap in 13C^{13}C13C-NMR analysis of this compound’s aromatic and heterocyclic regions?
Answer:
- Selective decoupling : Apply DEPT-135 or HSQC to differentiate quaternary carbons in the benzamide and thiophene rings .
- Low-temperature NMR : Reduce conformational mobility (e.g., in DMSO-d6 at −40°C) to sharpen split signals from the tetrahydrothiophene-dioxide moiety .
- Computational prediction : Compare experimental shifts with DFT-calculated chemical shifts (e.g., B3LYP/6-311+G(d,p)) to assign ambiguous peaks .
Advanced Question: How can contradictory bioactivity data (e.g., IC50 variability in kinase assays) be addressed methodologically?
Answer:
- Assay standardization : Validate kinase inhibition using recombinant enzymes (e.g., ADP-Glo™ Kinase Assay) under controlled ATP concentrations .
- Metabolite interference : Test for off-target effects of degradation products (e.g., ethoxy group hydrolysis) using LC-MS/MS .
- Cellular context : Compare activity in cell-free vs. cell-based assays to assess membrane permeability and efflux pump interactions .
Basic Question: What computational methods are suitable for modeling the compound’s interaction with biological targets?
Answer:
- Docking studies : Use AutoDock Vina or Glide to predict binding modes with sulfone and benzamide moieties as key pharmacophores .
- MD simulations : Run 100-ns trajectories in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes .
- Free-energy calculations : Apply MM-PBSA/GBSA to quantify binding affinities, accounting for solvation effects .
Advanced Question: How does the sulfone group’s electronic environment influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Electron-withdrawing effect : The sulfone group deactivates the tetrahydrothiophene ring, reducing susceptibility to nucleophilic attack. Confirm via Hammett σ correlations .
- Steric effects : The 3-methylthiophene substituent imposes steric hindrance, favoring reactions at the ethoxybenzamide site. Probe using kinetic isotope effects .
Advanced Question: How can degradation pathways under accelerated stability conditions (e.g., 40°C/75% RH) be characterized?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
